1-(Bromomethyl)-4-(methoxymethoxy)benzene
Overview
Description
1-(Bromomethyl)-4-(methoxymethoxy)benzene is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Electronics
- Synthesis of Molecular Wires : Aryl bromides, including derivatives like 1-(Bromomethyl)-4-(methoxymethoxy)benzene, serve as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are essential in molecular electronics (Stuhr-Hansen et al., 2005).
Electrochemical Applications
- Paired Electro-Synthesis : This compound is involved in electro-synthetic reactions, demonstrating its utility in green and convergent paired Diels–Alder electro-synthetic processes (Habibi et al., 2014).
Natural Product Synthesis
- Synthesis of Biologically Active Compounds : It's used in the total synthesis of biologically active, naturally occurring compounds, showcasing its importance in medicinal chemistry (Akbaba et al., 2010).
Organic Synthesis
- Facilitating Organic Reactions : This compound acts as a building block in the synthesis of various organic compounds, such as 1-substituted 3-alkoxy-1H-isoindoles (Kuroda & Kobayashi, 2015).
Material Science
- Development of New Materials : It is used in the synthesis of nonsymmetric pillar[5]arenes and their inclusion compounds, contributing to advancements in materials science (Kou et al., 2010).
Pharmaceutical Chemistry
- Drug Synthesis : This chemical plays a role in synthesizing various pharmaceutical compounds, although specific examples involving its direct use were not found in the search.
Chemical Engineering
- Industrial Applications : Its application in the synthesis of various industrial chemicals, such as ionophores and other complex organic molecules, indicates its importance in chemical engineering (Kumar et al., 1998).
Analytical Chemistry
- Analytical Studies : Research on its structural, vibrational, and chemical reactivity descriptors helps in understanding its properties better, which is crucial in analytical chemistry (Yadav et al., 2022).
Properties
IUPAC Name |
1-(bromomethyl)-4-(methoxymethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-7-12-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKNUKHGROYOTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556157 | |
Record name | 1-(Bromomethyl)-4-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115032-64-9 | |
Record name | 1-(Bromomethyl)-4-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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